2-(2-Chlorophenoxy)acetamidine Hydrochloride
Overview
Description
2-(2-Chlorophenoxy)acetamidine Hydrochloride (CAS# 58403-03-5) is a research chemical . It has a molecular weight of 221.08 and a molecular formula of C8H10Cl2N2O .
Molecular Structure Analysis
The compound has a canonical SMILES representation ofC1=CC=C(C(=C1)OCC(=N)N)Cl.Cl
. Its InChI is InChI=1S/C8H9ClN2O.ClH/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
. Physical And Chemical Properties Analysis
The compound has a boiling point of 303.6 ℃ at 760 mmHg . It has a LogP value of 3.25680 . The compound is a white solid .Scientific Research Applications
Adsorption and Extraction Studies
Adsorption of Palladium(II) from Hydrochloric Acid Solutions
Innovative N-substituted 2-(diphenylthiophosphoryl)acetamides ligands, which share a similar complexity in structure to 2-(2-Chlorophenoxy)acetamidine Hydrochloride, were synthesized for the efficient extraction of Pd(II) ions from HCl solutions. This study highlights the potential of such compounds in enhancing the selectivity and efficiency of metal ion adsorption from complex mixtures, which could be extrapolated to the applications of 2-(2-Chlorophenoxy)acetamidine Hydrochloride in similar contexts (Turanov et al., 2017).
Herbicide Formulation and Environmental Impact
Potential Controlled-Release Herbicides from 2,4-D Esters
The modification of starches with 2,4-D (2,4-dichlorophenoxyacetic acid), a compound related in function to chlorophenoxy derivatives, suggests the possibility of utilizing 2-(2-Chlorophenoxy)acetamidine Hydrochloride in the development of controlled-release herbicide formulations. Such applications could offer enhanced environmental safety and efficacy in agricultural practices (Mehltretter et al., 1974).
Safety And Hazards
properties
IUPAC Name |
2-(2-chlorophenoxy)ethanimidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O.ClH/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWKAEFYVGWTAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=N)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207115 | |
Record name | Ethanimidamide, 2-(2-chlorophenoxy)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)acetamidine Hydrochloride | |
CAS RN |
58403-03-5 | |
Record name | Ethanimidamide, 2-(2-chlorophenoxy)-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058403035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanimidamide, 2-(2-chlorophenoxy)-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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